molecular formula C25H31N5OS B11264234 N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide

Cat. No.: B11264234
M. Wt: 449.6 g/mol
InChI Key: INUUYBIJQMVZGC-UHFFFAOYSA-N
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Description

N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a piperidine ring, a pyridazine ring, and a thiophene ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine and thiophene rings, and the final coupling of these components. Common reagents used in these reactions include diethylamine, methylphenyl derivatives, and thiophene-based compounds. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine, pyridazine, and thiophene derivatives, such as:

Uniqueness

N-[4-(Diethylamino)-2-methylphenyl]-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H31N5OS

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C25H31N5OS/c1-4-29(5-2)20-8-9-21(18(3)17-20)26-25(31)19-12-14-30(15-13-19)24-11-10-22(27-28-24)23-7-6-16-32-23/h6-11,16-17,19H,4-5,12-15H2,1-3H3,(H,26,31)

InChI Key

INUUYBIJQMVZGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C

Origin of Product

United States

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